1H-Pyrrol-1-amine, 3-bromo- 1H-Pyrrol-1-amine, 3-bromo-
Brand Name: Vulcanchem
CAS No.: 172100-29-7
VCID: VC0068417
InChI: InChI=1S/C4H5BrN2/c5-4-1-2-7(6)3-4/h1-3H,6H2
SMILES: C1=CN(C=C1Br)N
Molecular Formula: C4H5BrN2
Molecular Weight: 161.002

1H-Pyrrol-1-amine, 3-bromo-

CAS No.: 172100-29-7

Cat. No.: VC0068417

Molecular Formula: C4H5BrN2

Molecular Weight: 161.002

* For research use only. Not for human or veterinary use.

1H-Pyrrol-1-amine, 3-bromo- - 172100-29-7

Specification

CAS No. 172100-29-7
Molecular Formula C4H5BrN2
Molecular Weight 161.002
IUPAC Name 3-bromopyrrol-1-amine
Standard InChI InChI=1S/C4H5BrN2/c5-4-1-2-7(6)3-4/h1-3H,6H2
Standard InChI Key VFBICDFKQJWKTI-UHFFFAOYSA-N
SMILES C1=CN(C=C1Br)N

Introduction

Structural Characteristics and Basic Properties

Molecular Structure and Identification

1H-Pyrrol-1-amine, 3-bromo- (CAS: 172100-29-7) is characterized by a pyrrole ring with an amino group (-NH₂) bonded to the nitrogen atom at position 1 and a bromine atom at position 3. The molecular formula is C₄H₅BrN₂ with a calculated molecular weight of approximately 161.00 g/mol .

The compound belongs to the broader class of N-aminoheterocycles, specifically N-aminopyrroles, which have garnered significant attention in medicinal chemistry for their versatile reactivity and biological properties.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-Bromo-1H-pyrrol-1-amine

PropertyValueNote
Molecular Weight161.00 g/molCalculated
Physical StateSolidAt standard conditions
Boiling PointNot precisely determinedEstimated >200°C
Melting PointNot precisely determined-
SolubilitySoluble in organic solvents (DMF, DMSO)Limited water solubility
StabilityMoisture and light sensitiveRequires proper storage
LogPApproximately 0.8-1.2 (estimated)Indicating moderate lipophilicity

The bromine substituent at the 3-position significantly influences the compound's reactivity, particularly in substitution and coupling reactions. The N-amino group serves as a nucleophilic center, enabling various transformations including condensations and cyclization reactions.

Synthetic Methods and Preparation

General Synthetic Routes

The synthesis of 3-bromo-1H-pyrrol-1-amine typically involves either direct bromination of 1H-pyrrol-1-amine or amination of pre-brominated pyrrole derivatives. The primary challenge in synthesizing this compound lies in achieving regioselectivity for the bromination step.

Several approaches have been documented in the literature:

Bromination of 1H-pyrrol-1-amine

This direct approach involves treating 1H-pyrrol-1-amine with brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires careful temperature control and selection of appropriate solvents to ensure regioselectivity.

N-Amination of 3-bromopyrrole

An alternative approach involves the N-amination of 3-bromopyrrole using hydroxylamine-O-sulfonic acid or similar reagents, followed by appropriate workup procedures.

Industrial Production Methods

For larger-scale preparations, methods adapted from laboratory syntheses are employed with modifications to improve yield and purity. These typically involve optimized reaction conditions, careful control of reagent addition rates, and specialized purification procedures.

The commercial availability of this compound through suppliers like Dayang Chem (Hangzhou) Co.,Ltd suggests established production methods, although detailed industrial processes remain proprietary .

Reactivity and Chemical Transformations

Characteristic Reactions

The reactivity of 3-bromo-1H-pyrrol-1-amine is governed by both the brominated pyrrole ring and the N-amino functionality:

  • Nucleophilic Substitution: The bromine at the 3-position serves as a leaving group in various coupling reactions, including Suzuki-Miyaura and Sonogashira couplings.

  • Cyclization Reactions: The N-amino group can participate in cyclization reactions with carbonyl compounds to form various heterocyclic systems.

  • Condensation Reactions: The amino group readily undergoes condensation with aldehydes, ketones, and other carbonyl compounds.

Table 2: Key Reaction Types of 3-Bromo-1H-pyrrol-1-amine

Reaction TypeReagentsProductsConditions
Cross-couplingBoronic acids, Pd catalysts3-Aryl-1H-pyrrol-1-amines60-80°C, base, organic solvent
N-AcylationAcid chlorides, anhydridesN-Acylated derivatives0-25°C, base, THF/DCM
CyclizationDiketones, β-ketoestersPyrazoles, triazolesAcidic conditions, heat
CondensationAldehydes, ketonesSchiff bases, hydrazonesMild conditions, catalytic acid

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

While specific NMR data for 3-bromo-1H-pyrrol-1-amine is limited in the available literature, its spectral characteristics can be inferred from related compounds:

The ¹H NMR spectrum would typically show signals for:

  • The N-NH₂ protons as a broad singlet (δ ~4.5-5.5 ppm)

  • The pyrrole ring protons as distinct signals in the aromatic region (δ ~6.0-7.0 ppm)

The ¹³C NMR would display characteristic signals for:

  • The brominated carbon (C-3) at approximately δ 90-100 ppm

  • The remaining pyrrole carbons in the range of δ 110-130 ppm

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peaks at m/z 160 and 162 with the characteristic 1:1 isotope pattern of bromine

  • Fragmentation patterns including loss of NH₂ (m/z 145/147) and subsequent loss of bromine

Applications in Organic Synthesis

As a Building Block in Heterocyclic Chemistry

3-Bromo-1H-pyrrol-1-amine serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its value stems from the dual functionality of the brominated position and the N-amino group:

  • Synthesis of Fused Heterocycles: The compound can be utilized in the preparation of pyrazolo[1,5-a]pyrimidines and related systems through cyclization reactions with appropriate carbonyl compounds, similar to the reactions observed with 3-bromo-1H-pyrazol-5-amine .

  • Functionalization via Cross-Coupling: The bromine substituent enables various cross-coupling reactions to introduce diverse functional groups, expanding the molecular diversity accessible from this scaffold.

In Medicinal Chemistry

The compound's structural features make it relevant to medicinal chemistry applications:

  • Development of Kinase Inhibitors: Similar brominated heterocycles have been utilized in the development of kinase inhibitors, suggesting potential applications for 3-bromo-1H-pyrrol-1-amine in this area.

  • Design of Bioactive Compounds: The scaffold can be elaborated to create compounds with potential activity against various biological targets, particularly in oncology and neuroscience.

Biological Activity and Pharmaceutical Significance

Pharmaceutical Derivatives

Derivatives of this compound could be explored for pharmaceutical applications, particularly through:

  • Functionalization at the 3-position via coupling reactions to introduce pharmacophoric groups

  • Modification of the N-amino functionality through acylation, alkylation, or condensation

  • Incorporation into larger molecular frameworks as part of medicinal chemistry programs

Analytical Methods and Detection

Chromatographic Analysis

For the analysis and quantification of 3-bromo-1H-pyrrol-1-amine, several chromatographic methods may be employed:

  • High-Performance Liquid Chromatography (HPLC): Typically using C18 columns with appropriate mobile phase systems, which might include acetonitrile/water or methanol/water mixtures with suitable buffers.

  • Gas Chromatography (GC): Applicable for volatile derivatives, potentially requiring derivatization of the amino group.

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessments.

Spectroscopic Identification

In addition to NMR and mass spectrometry, other spectroscopic methods for identification and characterization include:

  • Infrared Spectroscopy (IR): Characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=C stretching of the pyrrole ring (1400-1600 cm⁻¹), and C-Br stretching (600-800 cm⁻¹).

  • UV-Visible Spectroscopy: Absorption maxima related to the conjugated π-system of the pyrrole ring.

Comparison with Structurally Related Compounds

Understanding 3-bromo-1H-pyrrol-1-amine in the context of related compounds provides valuable insights into its properties and potential applications.

Table 3: Comparison with Structurally Related Compounds

CompoundStructural DifferenceKey PropertiesApplications
1H-Pyrrol-1-amineLacks bromine substituentHigher basicity, less electrophilicBuilding block for heterocycles
3-Bromo-1H-pyrroleLacks N-amino groupMore stable, different reactivity patternCross-coupling substrate
2,3-Dimethyl-1H-pyrrol-1-amineMethyl groups instead of bromineDifferent electronic properties, more lipophilicSpecialized applications
3-Nitro-1H-pyrrol-1-amineNitro group instead of bromineMore electron-deficient, potential for reductionDiverse transformations

Future Research Directions and Perspectives

Emerging Applications

Several promising research directions for 3-bromo-1H-pyrrol-1-amine include:

  • Development of Novel Synthetic Methodologies: Exploring new reactions and transformations to access complex molecular architectures.

  • Medicinal Chemistry Applications: Investigation of derivatives for specific biological targets, particularly in oncology and neuroscience.

  • Materials Science: Potential applications in functional materials, particularly in cases where the brominated position can be used for further functionalization.

Technological Gaps and Opportunities

Current knowledge gaps that present research opportunities include:

  • Optimized Synthetic Routes: Development of more efficient and selective methods for synthesis.

  • Comprehensive Biological Profiling: Systematic evaluation of biological activities.

  • Structure-Activity Relationships: Detailed studies correlating structural modifications with biological outcomes.

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